![molecular formula C12H15F2N B13232248 4-[(2,3-Difluorophenyl)methyl]piperidine](/img/structure/B13232248.png)
4-[(2,3-Difluorophenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-Difluorophenyl)methyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,3-difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Difluorophenyl)methyl]piperidine typically involves the reaction of 2,3-difluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Difluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Scientific Research Applications
4-[(2,3-Difluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(2,3-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Difluorophenyl)methyl]piperidine
- 4-[(2,6-Difluorophenyl)methyl]piperidine
- 4-[(3,4-Difluorophenyl)methyl]piperidine
Uniqueness
4-[(2,3-Difluorophenyl)methyl]piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other difluorophenylmethyl-substituted piperidines .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15F2N/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2 |
InChI Key |
ZSVYUVLQVUGNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


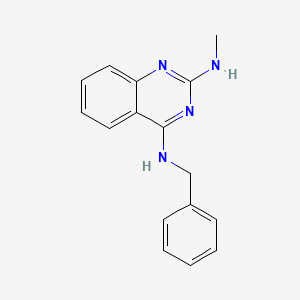
![2-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13232195.png)
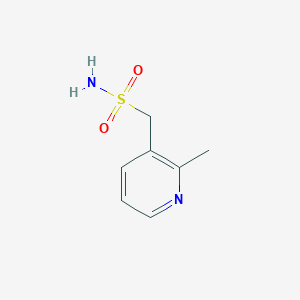
![N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B13232209.png)
![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)
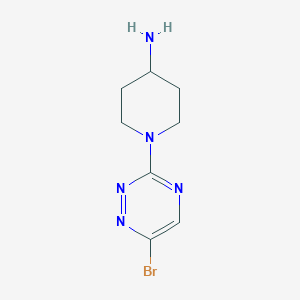
![[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)
![1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13232225.png)

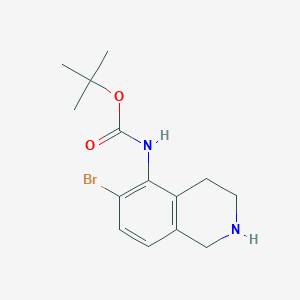
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)
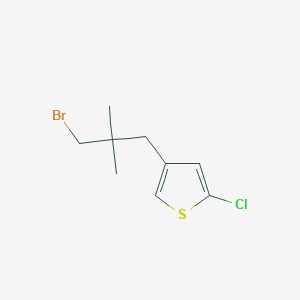

![(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine](/img/structure/B13232259.png)
